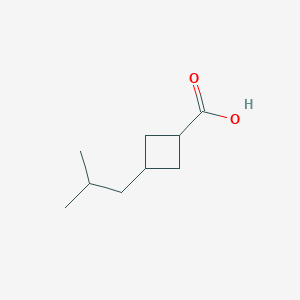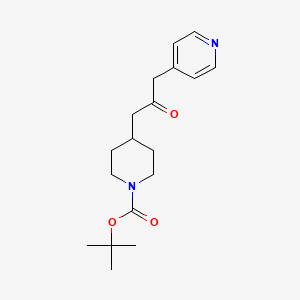
tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate
カタログ番号 B8816086
CAS番号:
271577-10-7
分子量: 318.4 g/mol
InChIキー: INGVBPVHEQQZKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
The compound “tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate” is a complex organic molecule that contains a piperidine ring, a pyridine ring, and a tert-butyl ester group . It’s likely that this compound could be used as an intermediate in the synthesis of other complex organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. The ester group could undergo hydrolysis or transesterification reactions, while the pyridine ring could participate in electrophilic substitution reactions .Safety And Hazards
将来の方向性
特性
CAS番号 |
271577-10-7 |
|---|---|
製品名 |
tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate |
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 4-(2-oxo-3-pyridin-4-ylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-10-6-15(7-11-20)13-16(21)12-14-4-8-19-9-5-14/h4-5,8-9,15H,6-7,10-13H2,1-3H3 |
InChIキー |
INGVBPVHEQQZKO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


To a solution of diisopropylamide (6.15 mL, 43.91 mmol) in dry tetrahydrofuran (40 mL) at 0° C. was added 2.5 M butyl lithium solution in hexane (16.22 mL, 40.53 mmol) dropwise over 10 minutes. After the addition, the lithium diisopropylamide solution was stirred at 0° C. for 20 minutes, then cooled to −78° C. 4-Picoline (3.98 mL, 40.53 mmol) was added to the above lithium diisopropylamide solution under N2 dropwise over 10 minutes The resulting solution was stirred at −78° C. under N2 for 1.5 hours, then transfered into a suspension of anhydrous cerium chloride (10.0 g, 40.53 mmol) in tetrahydrofuran (40 mL) at −78° C. under N2. The mixture was stirred at −78° C. under N2 for 2 hours, then a solution of ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate (from step 1 of this Example) (10.98 g, 40.53 mmol) in tetrahydrofuran (40 mL) was added slowly for 1 hour. The mixture was stirred under N2 from −78° C. to room temperature overnight. The reaction was quenched with water, diluted with ethyl acetate, and washed with a pH 7 buffer. The organic layer was washed with water and brine. After filtration, the solvent was removed under reduced pressure to give a crude product mixture. The desired product 1,1-dimethylethyl 4-[2-oxo-3-(4-pyridinyl)propyl]-1-piperidinecarboxylate (3.19 g, 25%) was isolated by chromatography (silica gel, 50:50-75:25-100:0 ethyl acetate/hexane). Step 3: Preparation of 1,1-dimethylethyl 4-[4-(4-fluorophenyl)-2-oxo-3-(4-pyridinyl)-3-butenyl]-1piperidinecarboxylate
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
diisopropylamide
Quantity
6.15 mL
Type
reactant
Reaction Step Three









Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II
Procedure details


To a solution of diisopropylamide (6.15 mL, 43.91 mmol) in dry tetrahydrofuran (40 mL) at 0° C. was added 2.5 M butyl lithium solution in hexane (16.22 mL, 40.53 mmol) dropwise over 10 minutes. After the addition, the lithium diisopropylamide solution was stirred at 0° C. for 20 minutes, then cooled to −78° C. 4-Picoline (3.98 mL, 40.53 mmol) was added to the above lithium diisopropylamide solution under N2 dropwise over 10 minutes. The resulting solution was stirred at −78° C. under N2 for 1.5 hours, then transfered into a suspension of anhydrous cerium chloride (10.0 g, 40.53 mmol) in tetrahydrofuran (40 mL) at −78° C. under N2. The mixture was stirred at −78° C. under N2 for 2 hours, then a solution of ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate (from step 1 of this Example) (10.98 g, 40.53 mmol) in tetrahydrofuran (40 mL) was added slowly for 1 hour. The mixture was stirred under N2 from −78° C. to room temperature overnight. The reaction was quenched with water, diluted with ethyl acetate, and washed with a pH 7 buffer. The organic layer was washed with water and brine. After filtration, the solvent was removed under reduced pressure to give a crude product mixture. The desired product 1,1-dimethylethyl 4-[2-oxo-3-(4-pyridinyl)propyl]-1-piperidinecarboxylate (3.19 g, 25%) was isolated by chromatography (silica gel, 50:50–75:25–100:0 ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One


Name
diisopropylamide
Quantity
6.15 mL
Type
reactant
Reaction Step Three









Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

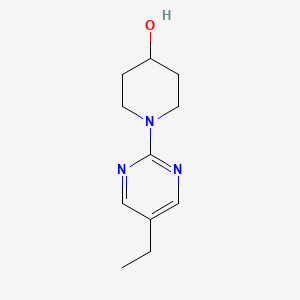
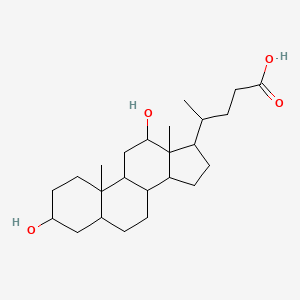
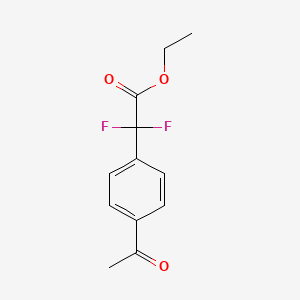
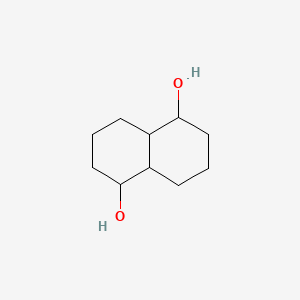
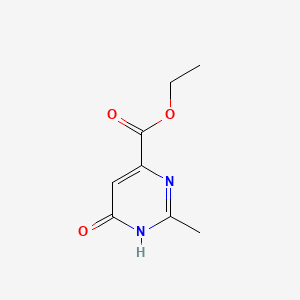
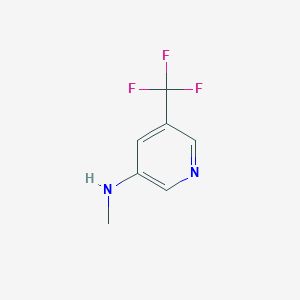
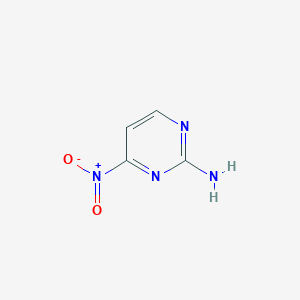
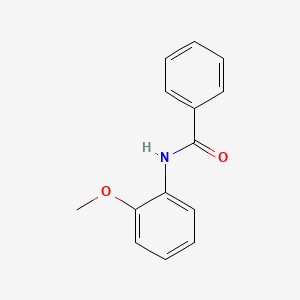
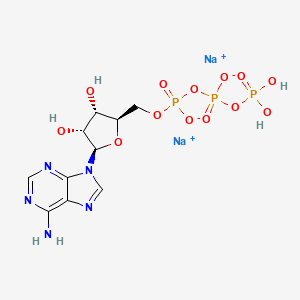
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl 4-methylbenzenesulfonate](/img/structure/B8816077.png)
![6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8816078.png)
![trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate](/img/structure/B8816079.png)
![7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8816089.png)
